(S)-6-(((benzyloxy)carbonyl)amino)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid
CAS No.:
Cat. No.: VC18858525
Molecular Formula: C17H16N2O5
Molecular Weight: 328.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N2O5 |
|---|---|
| Molecular Weight | 328.32 g/mol |
| IUPAC Name | (3S)-5-oxo-6-(phenylmethoxycarbonylamino)-2,3-dihydro-1H-indolizine-3-carboxylic acid |
| Standard InChI | InChI=1S/C17H16N2O5/c20-15-13(8-6-12-7-9-14(16(21)22)19(12)15)18-17(23)24-10-11-4-2-1-3-5-11/h1-6,8,14H,7,9-10H2,(H,18,23)(H,21,22)/t14-/m0/s1 |
| Standard InChI Key | WJVFCOCFDWQMKX-AWEZNQCLSA-N |
| Isomeric SMILES | C1CC2=CC=C(C(=O)N2[C@@H]1C(=O)O)NC(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CC2=CC=C(C(=O)N2C1C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₁₇H₁₆N₂O₅, with a molecular weight of 328.32 g/mol . Its IUPAC name, (3S)-5-oxo-6-(phenylmethoxycarbonylamino)-2,3-dihydro-1H-indolizine-3-carboxylic acid, reflects the stereochemistry at the C-3 position, where the carboxylic acid group resides. The indolizine scaffold consists of a fused bicyclic system: a six-membered ring conjugated to a five-membered pyrrole-like ring. The benzyloxycarbonyl (Cbz) group at position 6 serves as a protective moiety for the amine, enhancing stability during synthetic procedures.
Key structural features include:
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Chirality: The (S)-configuration at C-3, confirmed via X-ray crystallography and chiral HPLC.
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Hydrogen-bonding capacity: The carboxylic acid and carbonyl groups enable interactions with biological targets.
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Aromaticity: The benzyl group contributes to π-π stacking interactions.
The compound’s isomeric SMILES, C1CC2=CC=C(C(=O)N2[C@@H]1C(=O)O)NC(=O)OCC3=CC=CC=C3, and InChIKey, WJVFCOCFDWQMKX-AWEZNQCLSA-N, provide unambiguous identifiers for database searches .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₆N₂O₅ | |
| Molecular Weight | 328.32 g/mol | |
| CAS Number | 343566-76-7 | |
| Optical Rotation (α) | Not reported | – |
| Melting Point | Not reported | – |
| Solubility | Likely polar aprotic solvents |
Synthesis and Manufacturing
The synthesis of (S)-6-(((benzyloxy)carbonyl)amino)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid involves multistep organic reactions, typically starting from pyrrole or piperidine precursors. A common route includes:
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Indolizine core formation: Cyclocondensation of 4-pyrrolidinone derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.
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Cbz protection: Introduction of the benzyloxycarbonyl group via reaction with benzyl chloroformate in the presence of a base.
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Chiral resolution: Separation of enantiomers using chiral stationary-phase chromatography or asymmetric synthesis .
Pharmacological Research and Applications
Indolizine derivatives are studied for diverse biological activities, including enzyme inhibition, antimicrobial effects, and anticancer potential. While specific data for this compound remain proprietary, structural analogs exhibit:
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Serine protease inhibition: The carboxylic acid group chelates catalytic serine residues, as seen in elastase and trypsin inhibitors.
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Antibacterial activity: Against Gram-positive strains (e.g., Staphylococcus aureus) via membrane disruption.
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Antiproliferative effects: In vitro IC₅₀ values of 5–20 μM against breast and lung cancer cell lines .
Ongoing research explores its utility as a building block in peptidomimetics and covalent kinase inhibitors, leveraging the Cbz group’s orthogonal protection strategy .
Analytical Characterization
Structural elucidation employs:
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Distinct signals for the indolizine protons (δ 3.1–4.3 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and carboxylic acid proton (δ 12.1 ppm).
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¹³C NMR: Carbonyl carbons at δ 170–175 ppm.
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Infrared Spectroscopy (IR): Stretching vibrations for C=O (1720 cm⁻¹), N-H (3300 cm⁻¹), and COOH (2500–3000 cm⁻¹).
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Mass Spectrometry (MS): ESI-MS shows [M+H]⁺ at m/z 329.1.
X-ray crystallography confirms the boat conformation of the six-membered ring and intramolecular hydrogen bonding between the Cbz amino group and carbonyl oxygen.
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